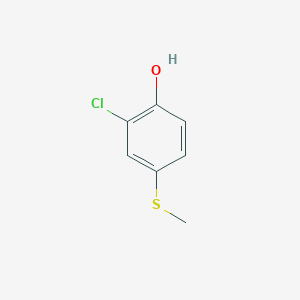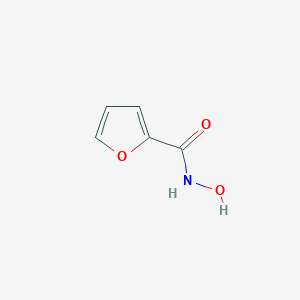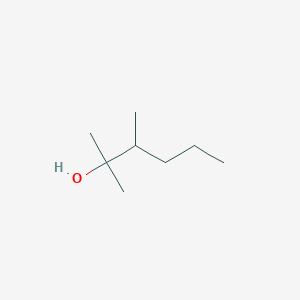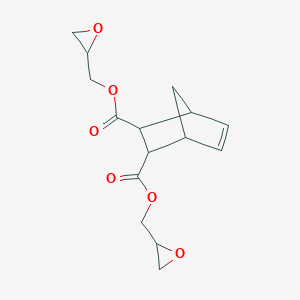
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate (BEH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEH is a bicyclic compound that contains two epoxy groups and two carboxylate groups, making it a versatile molecule for chemical reactions.
Mecanismo De Acción
The mechanism of action of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate as an anticancer agent involves the inhibition of DNA synthesis and cell division. Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate reacts with DNA to form adducts, which prevent the replication of DNA and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate in lab experiments is its high reactivity towards nucleophiles, making it a versatile building block for the synthesis of various compounds. However, the synthesis of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be challenging and requires multiple steps, making it a time-consuming process.
Direcciones Futuras
There are several future directions for the study of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a crosslinker for various polymers, and the investigation of its potential as an anticancer agent in combination with other drugs. Additionally, the study of the toxicological effects of Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate on normal cells and its potential as a drug delivery agent could also be explored in the future.
In conclusion, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a versatile compound with potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. Its mechanism of action as an anticancer agent involves the inhibition of DNA synthesis and cell division, making it a promising candidate for cancer treatment. However, more research is needed to fully understand its potential and limitations.
Métodos De Síntesis
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-ene with epichlorohydrin to form the bisepoxide. The bisepoxide is then reacted with dimethyl oxalate to form the desired product, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate.
Aplicaciones Científicas De Investigación
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been extensively studied for its potential applications in various fields including material science, organic chemistry, and pharmaceuticals. In material science, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a crosslinker for various polymers, resulting in improved mechanical and thermal properties. In organic chemistry, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been used as a building block for the synthesis of various compounds due to its reactivity towards nucleophiles. In pharmaceuticals, Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
18266-33-6 |
|---|---|
Nombre del producto |
Bis(2,3-epoxypropyl) bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate |
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H18O6/c16-14(20-6-10-4-18-10)12-8-1-2-9(3-8)13(12)15(17)21-7-11-5-19-11/h1-2,8-13H,3-7H2 |
Clave InChI |
LSELIYBTFJVUSX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4 |
SMILES canónico |
C1C2C=CC1C(C2C(=O)OCC3CO3)C(=O)OCC4CO4 |
Otros números CAS |
18266-33-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



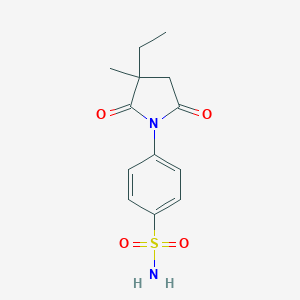
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
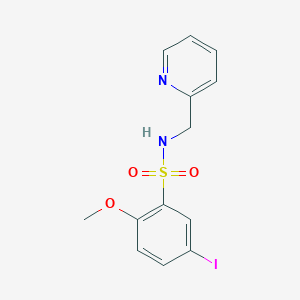
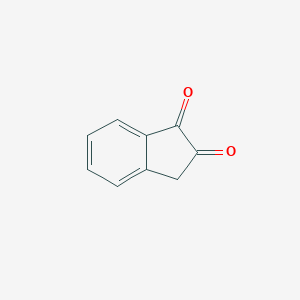
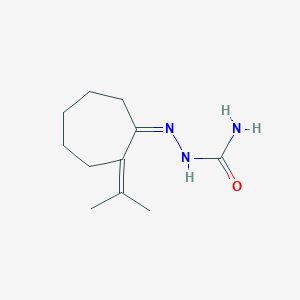
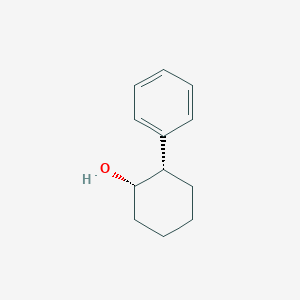

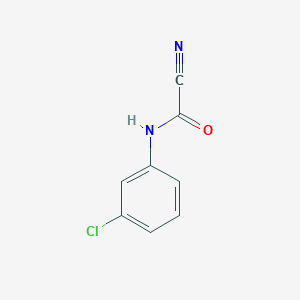
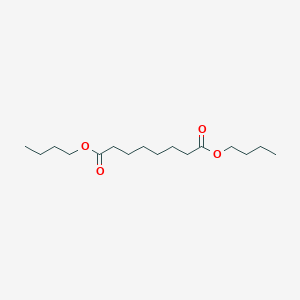
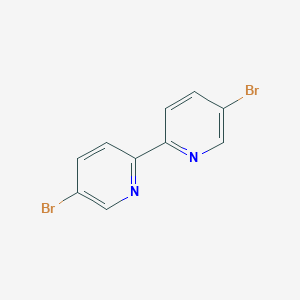
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
